Sgc aak1 1

Descripción general

Descripción

SGC-AAK1-1 is a dual inhibitor of AAK1 (Adaptor Protein 2-associated kinase) and BMP2K/BIKE (BMP-2 inducible kinase). It is part of the numb-associated kinase (NAK) family . AAK1 is involved in clathrin-mediated endocytosis (CME), both by direct binding to clathrin and by phosphorylation of the medium subunit of AP-2 (adaptor protein 2) . BMP2K/BIKE is broadly expressed and localizes to nuclear speckles .

Synthesis Analysis

Inhibitors based on a 3-acylaminoindazole scaffold were synthesized to yield potent dual AAK1/BMP2K inhibitors . Optimization furnished a small molecule chemical probe (SGC-AAK1-1) that is potent and selective for AAK1/BMP2K over other NAK family members .Molecular Structure Analysis

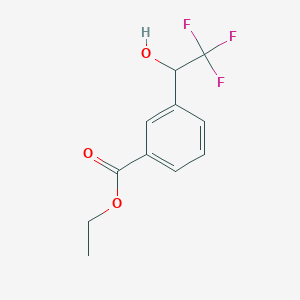

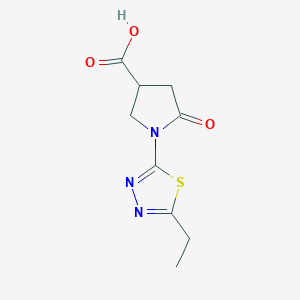

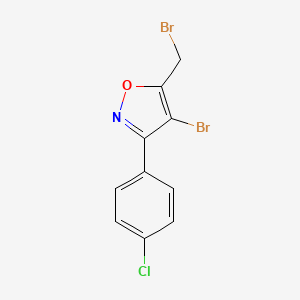

The chemical formula of SGC-AAK1-1 is C21H25N5O3S . Its exact mass is 427.17 and its molecular weight is 427.52 .Chemical Reactions Analysis

SGC-AAK1-1 potently targets the ATP-binding site (AAK1 K i = 9.1 nM; BIKE K i = 17 nM) . In a live cell NanoBRET assay, SGC-AAK1-1 has potency for ectopically expressed full-length AAK1- and BIKE-Nluc fusion proteins (AAK1 IC 50 = 230 nM; BIKE IC 50 = 1.5 μM) .Physical And Chemical Properties Analysis

The molecular weight of SGC-AAK1-1 is 427.52 and its molecular formula is C21H25N5O3S . It has a MollogP of 4.185 and a PSA of 89.47 . It has no chiral centres, 9 rotatable bonds, 8 hydrogen bond acceptors, and 3 hydrogen bond donors . It is soluble in DMSO at least up to 10 mM .Aplicaciones Científicas De Investigación

SGC-AAK1-1 is a chemical probe that targets AAK1 (Adaptor protein 2-Associated Kinase 1) and BMP2K (BMP-2-Inducible Kinase). These are both members of the NAK family of human kinases, which play critical roles in mediating endocytosis and other key signaling pathways .

- Scientific Field : Biochemistry and Pharmacology .

- Summary of the Application : SGC-AAK1-1 is used as a potent and selective inhibitor for AAK1 and BMP2K. It is used to study the functions of these kinases .

- Methods of Application : SGC-AAK1-1 targets the ATP-binding site of AAK1 and BMP2K. It demonstrates narrow activity in a kinome-wide screen and is functionally active in cells .

- Results or Outcomes : SGC-AAK1-1 has shown potency for ectopically expressed full-length AAK1- and BIKE-Nluc fusion proteins (AAK1 IC50 = 230 nM; BIKE IC50 = 1.5 μM) .

-

Scientific Field : Cell Biology

- Summary of the Application : SGC-AAK1-1 is used to study the role of AAK1 in clathrin-mediated endocytosis (CME). AAK1 is involved in CME, both by direct binding to clathrin and by phosphorylation of the medium subunit of AP-2 (adaptor protein 2) .

- Methods of Application : SGC-AAK1-1 is used to inhibit AAK1 and study its effects on CME .

- Results or Outcomes : The inhibition of AAK1 by SGC-AAK1-1 has been shown to affect the process of CME .

-

Scientific Field : Molecular Biology

- Summary of the Application : SGC-AAK1-1 is used to study the role of AAK1 in Wnt signaling. AAK1 has been identified as a negative regulator of Wnt signaling via mediation of LRP6 internalization .

- Methods of Application : SGC-AAK1-1 is used to inhibit AAK1 and study its effects on Wnt signaling .

- Results or Outcomes : The inhibition of AAK1 by SGC-AAK1-1 has been shown to affect the Wnt signaling pathway .

-

Scientific Field : Biochemistry

- Summary of the Application : SGC-AAK1-1 is used to study the role of BIKE in osteoblast differentiation. BIKE was originally identified as its expression was observed to increase upon bone morphogenic protein (BMP-2)-induced differentiation of a prechondroblastic cell line .

- Methods of Application : SGC-AAK1-1 is used to inhibit BIKE and study its effects on osteoblast differentiation .

- Results or Outcomes : The inhibition of BIKE by SGC-AAK1-1 has been shown to affect the process of osteoblast differentiation .

-

Scientific Field : Molecular Biology

- Summary of the Application : SGC-AAK1-1 is used to study the role of AAK1 in Notch signaling. Studies have implicated multiple roles for AAK1 in influencing Notch signaling, including priming and redistribution of Numb as well as Notch activation .

- Methods of Application : SGC-AAK1-1 is used to inhibit AAK1 and study its effects on Notch signaling .

- Results or Outcomes : The inhibition of AAK1 by SGC-AAK1-1 has been shown to affect the Notch signaling pathway .

-

Scientific Field : Cell Biology

- Summary of the Application : SGC-AAK1-1 is used to study the role of BIKE in osteoblast differentiation. BIKE was originally identified as its expression was observed to increase upon bone morphogenic protein (BMP-2)-induced differentiation of a prechondroblastic cell line .

- Methods of Application : SGC-AAK1-1 is used to inhibit BIKE and study its effects on osteoblast differentiation .

- Results or Outcomes : The inhibition of BIKE by SGC-AAK1-1 has been shown to affect the process of osteoblast differentiation .

-

Scientific Field : Biochemistry

- Summary of the Application : SGC-AAK1-1 is used to study the role of BIKE in clathrin vesicle-associated protein. Proteomic studies identified BIKE as a clathrin vesicle-associated protein .

- Methods of Application : SGC-AAK1-1 is used to inhibit BIKE and study its effects on clathrin vesicle-associated protein .

- Results or Outcomes : The inhibition of BIKE by SGC-AAK1-1 has been shown to affect the process of clathrin vesicle-associated protein .

Propiedades

IUPAC Name |

N-[6-[3-(diethylsulfamoylamino)phenyl]-1H-indazol-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3S/c1-3-26(4-2)30(28,29)25-17-7-5-6-15(12-17)16-10-11-18-19(13-16)23-24-20(18)22-21(27)14-8-9-14/h5-7,10-14,25H,3-4,8-9H2,1-2H3,(H2,22,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBIQZUJJSVQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sgc aak1 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)

![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)